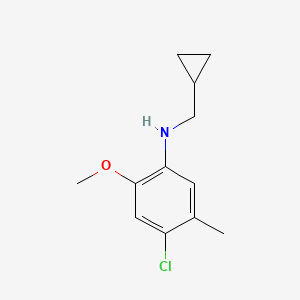
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, a methoxy group at the 2-position, and a methyl group at the 5-position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxy-5-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cytochrome P-450 enzymes, affecting the metabolism of other compounds . The cyclopropylmethyl group can undergo ring-opening reactions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline
- 4-chloro-N-methylpicolinamide
- 4-chloro-2-(trifluoroacetyl)aniline
Uniqueness
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C12H16ClNO/c1-8-5-11(14-7-9-3-4-9)12(15-2)6-10(8)13/h5-6,9,14H,3-4,7H2,1-2H3 |
Clé InChI |
PLZCIEYIJUJENC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
![2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13069693.png)
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
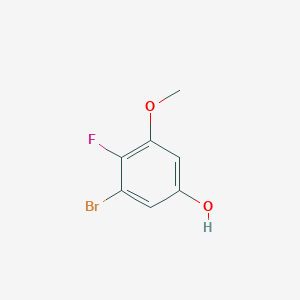
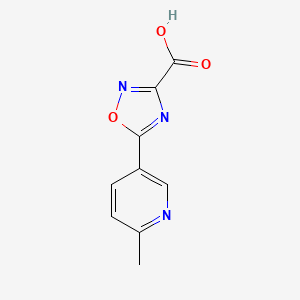
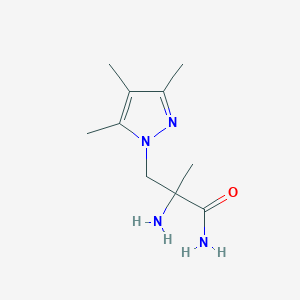
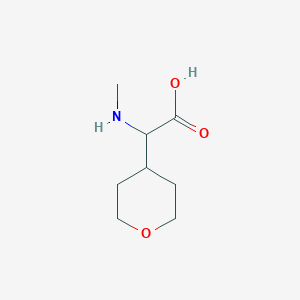
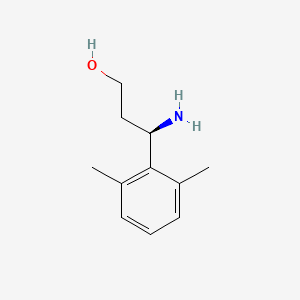
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

